

historical synthesis methods of diphenyl phosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phosphoric acid, diphenyl ester*

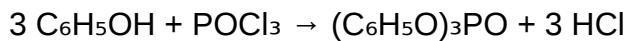
Cat. No.: *B143745*

[Get Quote](#)

An In-depth Technical Guide to the Historical Synthesis of Diphenyl Phosphate

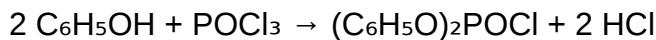
For Researchers, Scientists, and Drug Development Professionals

Abstract

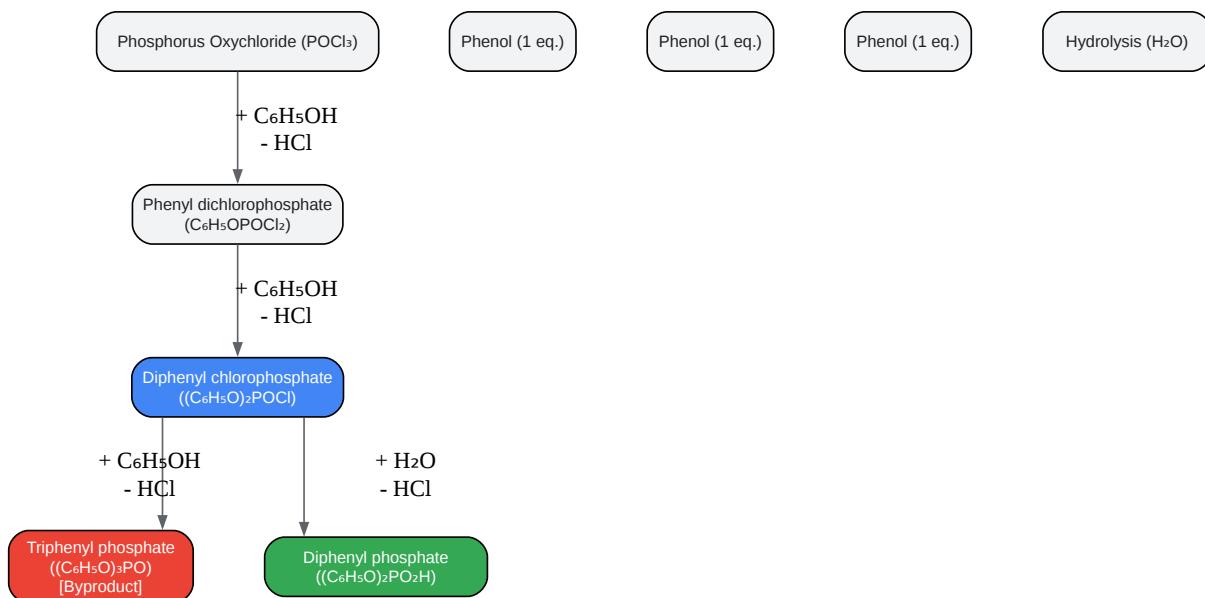

Diphenyl phosphate (DPP) and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, flame retardants, and various specialty chemicals. The methodologies for their synthesis have evolved significantly since the early days of organophosphorus chemistry. This guide provides a comprehensive historical overview of the core synthetic routes to diphenyl phosphate, focusing on the underlying chemical principles, experimental considerations, and the evolution of these techniques. We will delve into the foundational reaction of phenol with phosphorus oxychloride, explore alternative strategies, and detail the synthesis of key precursors, offering field-proven insights for the modern researcher.

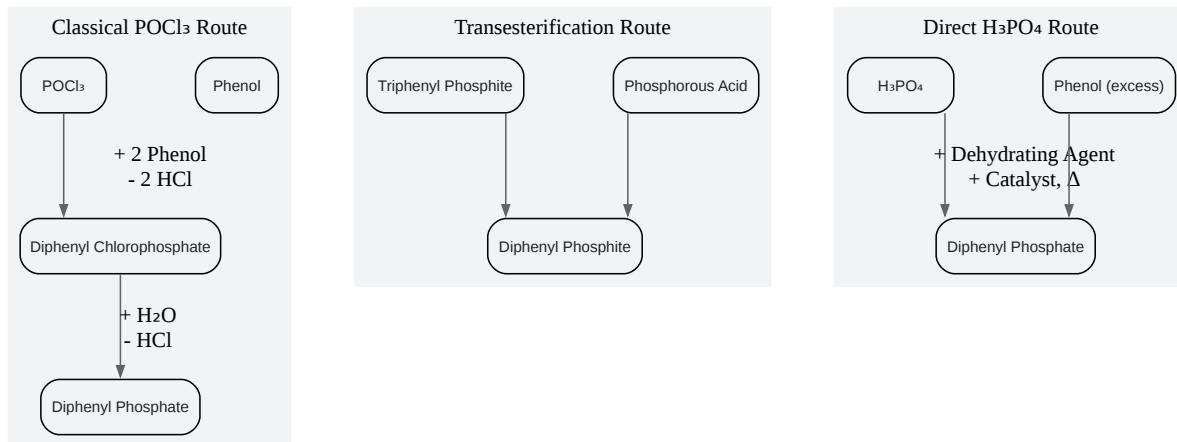
The Foundational Method: Reaction of Phenol with Phosphorus Oxychloride

The most traditional and industrially significant method for synthesizing diaryl phosphates, including diphenyl phosphate, involves the reaction of a phenol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl_3).^[1] This method, established in various forms over the decades, remains a cornerstone of organophosphorus chemistry due to its use of readily available and cost-effective starting materials.^[2]


Reaction Stoichiometry and Mechanism

The reaction proceeds in a stepwise manner, where the hydroxyl groups of phenol sequentially displace the chlorine atoms on the phosphorus oxychloride molecule. The overall stoichiometry for the formation of the tri-substituted triphenyl phosphate is:




However, the synthesis of diphenyl phosphate, $(\text{C}_6\text{H}_5\text{O})_2\text{PO}_2\text{H}$, requires a different stoichiometry and subsequent hydrolysis. More commonly, the target is diphenyl chlorophosphate, $(\text{C}_6\text{H}_5\text{O})_2\text{POCl}$, a key intermediate, which is then hydrolyzed.

The reaction to form diphenyl chlorophosphate ideally follows:

This reaction is highly exothermic, and the evolution of hydrogen chloride gas is a primary indicator of its progress.^[1] The primary challenge of this method is controlling the degree of substitution. The reaction mixture inevitably contains a distribution of products: the monosubstituted phenyl dichlorophosphate ($\text{C}_6\text{H}_5\text{OPOCl}_2$), the desired disubstituted diphenyl chlorophosphate ($(\text{C}_6\text{H}_5\text{O})_2\text{POCl}$), and the fully substituted triphenyl phosphate ($(\text{C}_6\text{H}_5\text{O})_3\text{PO}$).^{[3][4]} Achieving a high yield of the desired diphenyl species requires careful control of stoichiometry and reaction conditions.

[Click to download full resolution via product page](#)

Caption: Comparison of major synthetic workflows for Diphenyl Phosphate and related compounds.

Summary of Historical Synthesis Methods

The table below summarizes the key historical and evolutionary methods for producing diphenyl phosphate and its immediate precursors.

Method	Phosphorus Source	Key Reagents	Typical Conditions	Advantages	Disadvantages
Classical Phenolysis	Phosphorus Oxychloride (POCl_3)	Phenol, Lewis Acid Catalyst (e.g., AlCl_3)	50-150°C	Low-cost, scalable starting materials. [2]	Exothermic, corrosive (HCl byproduct), product mixture requires extensive purification. [1][3]
Phosphite Transesterification	Triphenyl Phosphite	Phosphorous Acid	60-160°C	High purity, no byproducts. [5]	Primarily for diphenyl phosphite, not phosphate.
Direct Esterification	Orthophosphoric Acid (H_3PO_4)	Phenol (excess), Triethylamine, Dehydrating Agent	High Temp (230°C)	Avoids corrosive phosphorus halides. [6]	Requires high temperature and complex work-up.

Conclusion: An Evolving Field

The synthesis of diphenyl phosphate has progressed from robust, brute-force methods using phosphorus oxychloride to more refined strategies. The classical POCl_3 route, despite its challenges with selectivity and corrosive byproducts, laid the essential groundwork and is still relevant in industrial contexts. Later developments, including transesterification and direct esterification with phosphoric acid, reflect a continuous drive towards higher purity, milder conditions, and improved environmental profiles. For today's scientists, understanding this historical evolution provides a crucial context for process development, troubleshooting, and the innovation of next-generation synthetic methodologies.

References

- Walsh, E. N. (1961). Method for preparing diphenyl phosphites. U.S. Patent 2,984,680.
- Ethyl Corporation. (1992). Organic phosphates and their preparation. European Patent 0521628.
- Wancheng Pharmacy Co Ltd. (2020). Chemical synthesis method of diphenyl chlorophosphate. WIPO Patent WO2020244162A1.
- Ataman Kimya. TRICRESYL PHOSPHATE.
- Monsanto Chemicals. (1952). Monoalkyl diphenyl phosphate esters. U.S. Patent 2,596,141A.
- Celanese Corp. (1944). Preparation of triaryl phosphates. U.S. Patent 2,358,133A.
- ChemViews. (2011).
- Wikipedia.
- Van Allen, D. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.
- Yang, J. (2006). Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant. Journal of Nanjing Normal University. Semantic Scholar.
- Sandoz AG. (1988). METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. European Patent EP0357639A4.
- ResearchGate. A new method for the synthesis of triaryl phosphates. Request PDF. Accessed January 2026.
- Juye Dijie Chemical Co Ltd. (2017). A kind of preparation method of chlorinated diphenyl phosphate. Chinese Patent CN106810575A.
- Tran, C. C., et al. (2022). General procedure for the synthesis of diaryl phosphates. Tetrahedron Letters, 96, 153726. Via ChemicalBook.
- Wang, Y., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers (Basel). PMC - NIH.
- Juye Dijie Chemical Co Ltd. (2015). Method for preparing diphenyl phosphorochloridate. Chinese Patent CN105037419A.
- Ecoinvent. triphenyl phosphate production. ecoQuery. Accessed January 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. EP0357639A4 - METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. - Google Patents [patents.google.com]
- 4. CN105037419A - Method for preparing diphenyl phosphorochloridate - Google Patents [patents.google.com]
- 5. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]
- 6. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [historical synthesis methods of diphenyl phosphate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143745#historical-synthesis-methods-of-diphenyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com